phenyl[2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone
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Overview
Description
1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzoyl group, multiple methyl groups, and a triazolo-pyrimidine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step synthetic routes. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with triazolo-pyrimidine or quinoline moieties, such as:
- 1,2,4-Triazole derivatives
- Quinoline derivatives
- Benzoyl-substituted heterocycles .
Uniqueness
What sets 1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H25N5O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
phenyl-[2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydroquinolin-1-yl]methanone |
InChI |
InChI=1S/C25H25N5O/c1-16-12-19-17(2)14-25(3,4)29(23(31)18-8-6-5-7-9-18)22(19)13-20(16)21-10-11-26-24-27-15-28-30(21)24/h5-13,15,17H,14H2,1-4H3 |
InChI Key |
PFHKLMZRQYJBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C3=CC=NC4=NC=NN34)C)C(=O)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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